

Spectroscopic Profile of Leuconolam: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Leuconolam**, a monoterpenoid indole alkaloid. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities involving this natural product.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Leuconolam**.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data are essential for the structural elucidation and verification of **Leuconolam**. The data presented below is compiled from published literature.

Table 1: ¹H NMR Spectroscopic Data of **Leuconolam**



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
(Data to be populated from supporting information of cited literature)			

Table 2: 13C NMR Spectroscopic Data of Leuconolam

Position	Chemical Shift (δ, ppm)
(Data to be populated from supporting information of cited literature)	

Infrared (IR) Spectroscopic Data

IR spectroscopy provides valuable information about the functional groups present in **Leuconolam**.

Table 3: IR Absorption Bands of Leuconolam



Wavenumber (cm⁻¹)	Assignment
(Data to be populated from published IR spectrum)	

Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of **Leuconolam**.

Table 4: Mass Spectrometry Data of Leuconolam

lon	m/z
[M+H]+	327.17
Fragment Ions	309.158966, 280.119720, 281.133850, 184.074310, 239.116699
(Data sourced from PubChem CID: 14442600)	

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the general protocols for obtaining NMR, IR, and MS data for alkaloids like **Leuconolam**. For specific parameters used in the acquisition of the data presented above, readers are referred to the supporting information of the cited publications.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A standard protocol involves dissolving a few milligrams of the purified alkaloid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.



Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often employed for unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a common method is the preparation of a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disc. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or Nujol is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For alkaloids, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique. The sample is dissolved in a suitable solvent and injected into a liquid chromatograph for separation before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used soft ionization technique that generates protonated molecules ([M+H]+) with minimal fragmentation.

Data Acquisition: High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass of the molecular ion and its fragments, which aids in confirming the elemental composition.

Workflow for Spectroscopic Analysis of Leuconolam

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **Leuconolam**, from sample isolation to final structure confirmation.



Isolation & Purification Isolation of Leuconolam (e.g., from plant material) Purification (e.g., Chromatography) Spectroscopic Analysis NMR Spectroscopy **Mass Spectrometry** IR Spectroscopy (1H, 13C, 2D) (HRMS) Data Analysis & Structure Elucidation NMR Data Analysis IR Data Analysis MS Data Analysis (Signal Assignment) (Functional Group Identification) (Molecular Formula Determination) Structure Elucidation Structure Confirmation **Structure Confirmation** (Comparison with literature/synthesis)

Workflow for Spectroscopic Analysis of Leuconolam

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Caption: A logical workflow for the spectroscopic analysis of **Leuconolam**.

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References

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